molecular formula C15H22BClO4 B13927903 2-(4-Chloro-2-(methoxymethoxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Chloro-2-(methoxymethoxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13927903
M. Wt: 312.6 g/mol
InChI Key: AIZJCFKQXBXANO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-(methoxymethoxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-(methoxymethoxy)-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-(methoxymethoxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-(methoxymethoxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-(methoxymethoxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boronate esters with nucleophiles. The boron atom in the compound acts as an electrophile, facilitating the formation of carbon-boron bonds. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-(methoxymethoxy)-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methoxymethoxy group enhances its solubility and stability, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C15H22BClO4

Molecular Weight

312.6 g/mol

IUPAC Name

2-[4-chloro-2-(methoxymethoxy)-6-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BClO4/c1-10-7-11(17)8-12(19-9-18-6)13(10)16-20-14(2,3)15(4,5)21-16/h7-8H,9H2,1-6H3

InChI Key

AIZJCFKQXBXANO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)Cl)OCOC

Origin of Product

United States

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